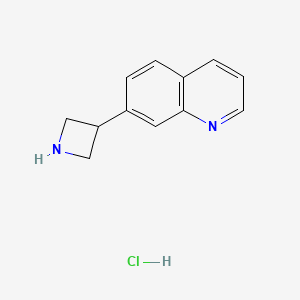
7-(3-Azetidinyl)quinoline Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-Azetidinyl)quinoline Hydrochloride is a compound that combines the structural features of azetidine and quinoline Azetidine is a four-membered nitrogen-containing heterocycle, while quinoline is a bicyclic aromatic compound with a nitrogen atom at the 1-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Azetidinyl)quinoline Hydrochloride typically involves the formation of the azetidine ring followed by its attachment to the quinoline moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, azetidines can be synthesized through the reaction of corresponding hydroquinolinecarbaldehyde with hydroxylamine hydrochloride and iodine in aqueous ammonia . The quinoline moiety can be introduced via Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods aim to enhance yield, reduce reaction time, and minimize environmental impact.
化学反応の分析
Types of Reactions: 7-(3-Azetidinyl)quinoline Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions due to its ring strain.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted azetidine derivatives.
科学的研究の応用
7-(3-Azetidinyl)quinoline Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and polymers.
作用機序
The mechanism of action of 7-(3-Azetidinyl)quinoline Hydrochloride involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The azetidine ring, due to its ring strain, can react with nucleophilic sites in proteins, leading to enzyme inhibition . These interactions contribute to the compound’s biological activities, including antimicrobial and anticancer effects.
類似化合物との比較
3-Acetylquinoline: Known for its antimicrobial and anticancer properties.
Quinoline N-oxides: Used as intermediates in organic synthesis and pharmaceuticals.
Azetidine derivatives: Explored for their unique reactivity and applications in drug discovery.
Uniqueness: 7-(3-Azetidinyl)quinoline Hydrochloride stands out due to its combined structural features of azetidine and quinoline, offering a unique set of chemical and biological properties
特性
分子式 |
C12H13ClN2 |
|---|---|
分子量 |
220.70 g/mol |
IUPAC名 |
7-(azetidin-3-yl)quinoline;hydrochloride |
InChI |
InChI=1S/C12H12N2.ClH/c1-2-9-3-4-10(11-7-13-8-11)6-12(9)14-5-1;/h1-6,11,13H,7-8H2;1H |
InChIキー |
GUNMTSKPJKRMML-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C2=CC3=C(C=CC=N3)C=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


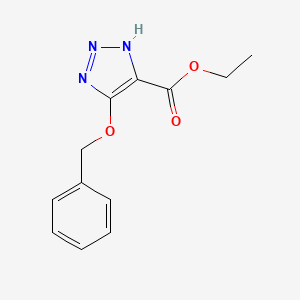

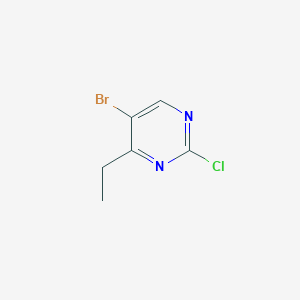
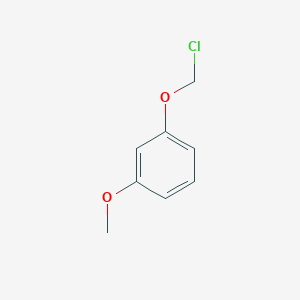
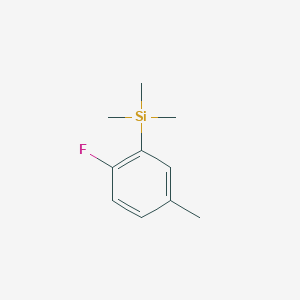



![6-Bromo-3-nitrobenzo[b]thiophene](/img/structure/B13700367.png)
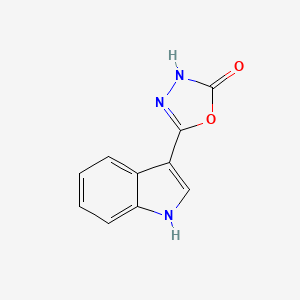

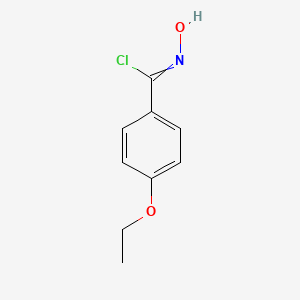
![1-[3-(Trifluoromethyl)-4-chlorophenyl]guanidine](/img/structure/B13700388.png)

